1-(6-Chloropyrimidin-4-yl)piperidin-4-amine
Overview
Description
“1-(6-Chloropyrimidin-4-yl)piperidin-4-amine” is a chemical compound with the molecular formula C10H14ClN3. It is a tertiary amino compound and a dialkylarylamine . It is also known by other names such as “1-(6-chloro-2-pyridinyl)-4-piperidinamine” and "SR57227A" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a pyrimidine ring via an amine group . The pyrimidine ring contains a chlorine atom at the 6th position .
Scientific Research Applications
1-(6-Chloropyrimidin-4-yl)piperidin-4-aminemino-4-piperidinopyrimidine has been used in a variety of scientific research applications. It has been used as a substrate for the study of enzymes, such as cytochrome P450, and as an inhibitor of certain enzymes, such as tyrosine kinase. It has also been used in biochemical studies of cellular metabolism and in physiological studies of the nervous system.
Mechanism of Action
The exact mechanism of action of 1-(6-Chloropyrimidin-4-yl)piperidin-4-aminemino-4-piperidinopyrimidine is not well understood. However, it is believed to act as a substrate for certain enzymes, such as cytochrome P450, and as an inhibitor of certain enzymes, such as tyrosine kinase. It is also believed to interact with cellular components, such as proteins and lipids, to affect cellular metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(6-Chloropyrimidin-4-yl)piperidin-4-aminemino-4-piperidinopyrimidine are not well understood. However, it has been shown to affect the metabolism of cells, as well as the activity of certain enzymes. It has also been shown to affect the activity of certain neurotransmitters in the nervous system, such as serotonin and dopamine.
Advantages and Limitations for Lab Experiments
The use of 1-(6-Chloropyrimidin-4-yl)piperidin-4-aminemino-4-piperidinopyrimidine in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is stable under normal conditions. It is also soluble in water and ethanol, making it easy to handle and store. Furthermore, it can be synthesized from readily available starting materials.
However, there are also some limitations to the use of 1-(6-Chloropyrimidin-4-yl)piperidin-4-aminemino-4-piperidinopyrimidine in laboratory experiments. For example, it is not very soluble in organic solvents, which can limit its use in certain types of experiments. Additionally, the exact mechanism of action of this compound is not well understood, which can make it difficult to interpret the results of experiments.
Future Directions
The potential future directions for 1-(6-Chloropyrimidin-4-yl)piperidin-4-aminemino-4-piperidinopyrimidine are numerous. Further research is needed to better understand the biochemical and physiological effects of this compound. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to identify other potential applications for it. Additionally, further research is needed to develop improved synthesis methods for this compound and to identify new and more efficient uses for it in laboratory experiments. Finally, further research is needed to identify potential therapeutic applications for 1-(6-Chloropyrimidin-4-yl)piperidin-4-aminemino-4-piperidinopyrimidine.
Safety and Hazards
Based on the available data, “1-(6-Chloropyrimidin-4-yl)piperidin-4-amine” may pose certain hazards. It has been classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
1-(6-chloropyrimidin-4-yl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c10-8-5-9(13-6-12-8)14-3-1-7(11)2-4-14/h5-7H,1-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVSZHCHBMPQLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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